Compound Description: This compound, 2-{3-[4-(2-fluorophenyl)-piperazin-1-yl]-propyl}-2-aza-spiro[4.4]nonane-1,3-dione (7), is part of a series of N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane and [4.5]decane-1,3-dione derivatives studied for their anticonvulsant properties and serotonin receptor affinity []. While it did not show antiseizure activity in the maximal electroshock test, it displayed activity in the subcutaneous pentylenetetrazole test, a model for evaluating anticonvulsant potential.
Compound Description: This compound, designated as lead 1 in the study, acts as a S100A2-p53 protein-protein interaction inhibitor []. The research focused on developing potential treatments for pancreatic cancer, where the S100A2 protein plays a role in tumor progression. The study explored modifications to this lead structure to improve its potency and selectivity against pancreatic cancer cell lines.
N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide Analogues with Modifications at the 3-OCH3Ph Moiety []
Compound Description: This group encompasses a series of analogues derived from the aforementioned lead 1 compound, each bearing modifications to the 3-methoxyphenyl (3-OCH3Ph) moiety []. These modifications primarily involved introducing different substituents at the 4-position of the 3-OCH3Ph ring. This strategy aimed to investigate the impact of steric and electronic factors on the compounds' ability to inhibit the S100A2-p53 interaction and their subsequent anti-cancer activity.
N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide Analogues with Acetamide Replacement []
Compound Description: This set of analogues stems from the same lead 1 compound, but they feature a replacement of the phenylacetamide moiety with a 4-trifluoromethyl (4-CF3) group []. This modification aimed to assess the importance of the phenylacetamide group for activity and explore alternative structural motifs.
N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide Analogue with 4-C(CH3)3 Substitution []
Compound Description: This specific analogue represents a modification where a bulky tert-butyl group (4-C(CH3)3) is introduced at the 4-position of the central phenyl ring in lead 1 []. Interestingly, this modification led to a decrease in potency compared to the parent compound, likely due to steric clashes within the S100A2-p53 binding groove.
N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide Analogues with Alkyl Moieties []
Compound Description: This group consists of analogues derived from lead 1, where the central phenyl ring is substituted with alkyl chains of varying lengths at the 4-position []. The study aimed to evaluate the effect of alkyl chain length on biological activity against pancreatic cancer cell lines.
N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide Analogues with Modified Benzenesulfonamide Moieties []
Compound Description: This series of analogues focuses on modifying the benzenesulfonamide portion of lead 1 []. The modifications primarily involve introducing fluorine atoms (2-CF3 or 3-CF3) on the benzenesulfonamide ring. This strategy aimed to explore the influence of electronic effects on the compounds' activity.
N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide Analogues with Combined Modifications []
Compound Description: This final group comprises analogues derived from lead 1 that combine modifications from previous series []. For example, analogue 51 incorporates a 4-CF3 group on the central phenyl ring and a 4-OCH3 group on the 3-methoxyphenyl moiety. Similarly, analogue 52 combines a 4-CF3 group on the central phenyl ring with a 2-OCH3 group on the 3-methoxyphenyl moiety. This approach aimed to assess whether combining beneficial modifications could lead to synergistic effects on activity.
Compound Description: This series of compounds features dialkyl phosphonate groups attached to the piperazine ring through a methylene linker []. The study investigated these compounds for their affinity towards various serotonin receptors (5-HT1A, 5-HT6, and 5-HT7).
Compound Description: These compounds are similar to the previous series but incorporate an ethyl spacer between the piperazine ring and the phosphonate group []. This structural modification aimed to investigate the impact of distance and flexibility on serotonin receptor affinity.
Compound Description: This compound features a propyl spacer between the piperazine ring and the phosphonate group, resembling the propyl chain in the target compound []. The study evaluated its affinity for serotonin receptors.
Compound Description: These compounds feature two 1-(fluorophenyl)piperazine units connected by a central methylene bridge []. This structural motif explores the effect of dimerization on biological activity.
Compound Description: BMS-289948 is a potent gamma-secretase inhibitor, showing promising effects in reducing beta-amyloid (Aβ) levels in preclinical models of Alzheimer's disease []. It exerts its therapeutic effect by inhibiting the enzymatic activity of gamma-secretase, a key enzyme involved in Aβ production.
Compound Description: Similar to BMS-289948, BMS-299897 is another potent gamma-secretase inhibitor that effectively reduces Aβ levels in vivo []. It acts by binding to and inhibiting the catalytic activity of gamma-secretase, thereby lowering Aβ production and potentially slowing Alzheimer's disease progression.
Compound Description: PG01037 is a selective dopamine D3 receptor antagonist with potential therapeutic implications for treating disorders associated with dopamine dysregulation []. Its selectivity for the D3 receptor over the D2 receptor subtype makes it a valuable tool for dissecting the roles of these receptors in vivo.
Compound Description: This compound acts as a dual antagonist for chemokine receptors CXCR1 and CXCR2 []. It effectively inhibits neutrophil chemotaxis induced by alveolar macrophage-derived conditioned media, suggesting its potential in treating inflammatory lung diseases like chronic obstructive pulmonary disease (COPD).
Compound Description: This compound, known as ABT-263 or Navitoclax, is a potent inhibitor of Bcl-2 family proteins, demonstrating promising anti-tumor activity in preclinical and clinical settings [, , , , ]. It induces apoptosis in cancer cells by selectively targeting Bcl-2, Bcl-xL, and Bcl-w, proteins that regulate programmed cell death.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.